

## **Z-Pyr-OH CAS number and molecular weight**

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Compound of Interest		
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An In-depth Technical Guide to Z-L-Pyroglutamic Acid (**Z-Pyr-OH**) for Researchers and Drug Development Professionals

### Introduction

Z-L-Pyroglutamic acid (**Z-Pyr-OH**), also known as N-Benzyloxycarbonyl-L-pyroglutamic acid, is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry and drug development. Its unique cyclic lactam structure, derived from glutamic acid, coupled with the benzyloxycarbonyl (**Z**) protecting group, makes it a valuable precursor for the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and its role in neuroprotective strategies. **Z-Pyr-OH** is particularly significant in the development of peptides with enhanced stability and in the creation of novel therapeutic agents targeting neurological disorders.[1]

## **Core Data Presentation**

The physicochemical properties of Z-L-Pyroglutamic acid are summarized in the table below for easy reference.



Property	Value	References
CAS Number	32159-21-0	[2][3][4][5][6]
Molecular Formula	C13H13NO5	[2][3][6]
Molecular Weight	263.25 g/mol	[2][7]
Appearance	White Powder	[1]
Melting Point	140 - 145 °C	[1]
Optical Rotation	[α]20/D = -32.5 ± 3° (c=1 in MeOH)	[1]
Purity	≥ 99%	[1]
Storage Conditions	0 - 8 °C	[1]

# Experimental Protocols Synthesis of Z-L-Pyroglutamic Acid (Z-Pyr-OH)

The synthesis of **Z-Pyr-OH** is typically achieved through the cyclization of N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH). A common method involves the formation of the glutamic acid anhydride followed by a catalyzed cyclization.

### Step 1: Synthesis of Z-Glu-Anhydride

- Dissolve Z-Glu-OH (0.02 mol) in 50 mL of tetrahydrofuran (THF).
- Add N,N'-dicyclohexylcarbodiimide (DCC) (0.02 mol) to the solution.
- Allow the reaction to proceed overnight.
- Filter off the dicyclohexylurea (DCU) byproduct.
- Concentrate the solvent and recrystallize the resulting anhydride from chloroform/diethyl ether.

### Step 2: Synthesis of Z-pGlu-OH-DCHA Salt



- Dissolve the Z-Glu-anhydride (0.5 mol) in a mixture of THF (200 mL) and diethyl ether (400 mL).
- Add a solution of dicyclohexylamine (DCHA) (0.5 mol) in diethyl ether (150 mL) dropwise while stirring.
- After 12 hours, filter off the precipitated Z-pGlu-OH·DCHA salt, wash with diethyl ether, and recrystallize from chloroform/diethyl ether or methanol.

### Step 3: Formation of Z-pGlu-OH

- Stir the Z-pGlu-OH·DCHA salt (100 mmol) with 300 mL of 1 M HCl and 350 mL of ethyl acetate (EtOAc) for 1 hour.
- After filtration, separate the organic phase.
- Wash the organic phase with water and dry over sodium sulfate (Na2SO4).
- Concentrate the solution and recrystallize the residue from EtOAc/petroleum ether to yield ZpGlu-OH.

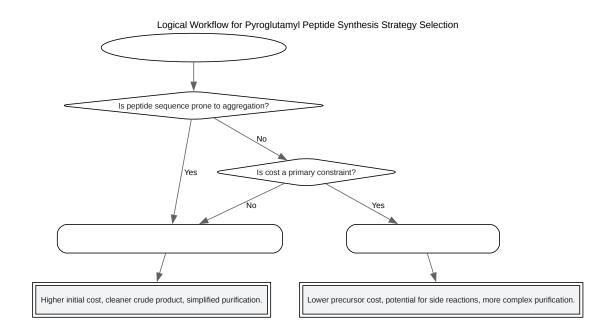
## **Applications in Peptide Synthesis**

**Z-Pyr-OH** is instrumental in the synthesis of pyroglutamyl peptides. The N-terminal pyroglutamyl residue enhances peptide stability by conferring resistance to degradation by aminopeptidases.[4] There are two primary strategies for incorporating a pyroglutamic acid (pGlu) residue into a peptide sequence:

- Direct Incorporation: Using a pre-formed protected pyroglutamic acid derivative, such as Z-Pyr-OH or Fmoc-pGlu-OH, for direct coupling onto the N-terminus of the peptide chain.[3]
- In-situ Cyclization: Incorporating an N-terminal glutamine (Gln) or glutamic acid (Glu) residue, which is then cyclized to form the pGlu residue either during or after peptide synthesis.[3][8]

The choice between these strategies involves a trade-off between the higher cost of the preformed pGlu derivative and the potential for side reactions and lower yields with the in-situ cyclization method.[3]





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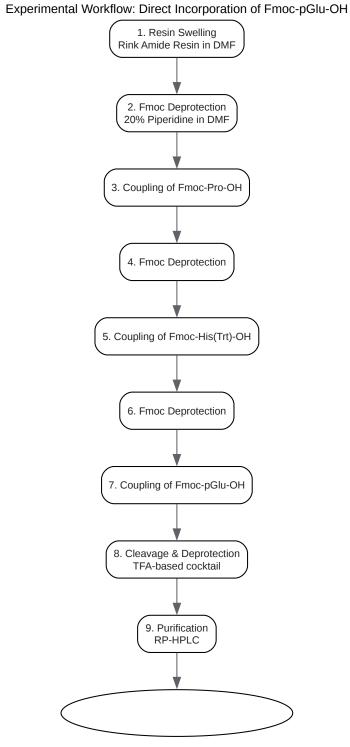
Caption: Decision workflow for selecting a pyroglutamyl peptide synthesis strategy.

## Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (pGlu-His-Pro-NH2)

Method 1: Direct Incorporation using Fmoc-pGlu-OH

This protocol outlines the direct coupling of a pre-formed pyroglutamic acid derivative.[3]





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Caption: Workflow for TRH synthesis using pre-formed Fmoc-pGlu-OH.[3]

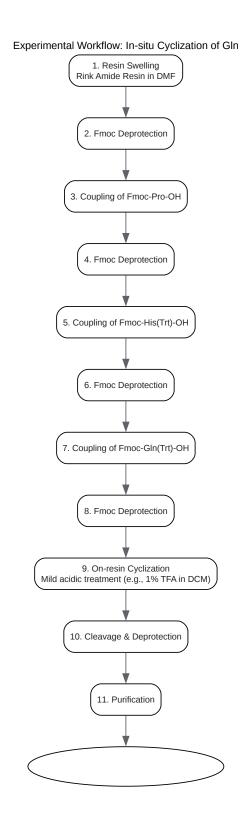


- Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
- Peptide Elongation: Perform sequential Fmoc deprotection (20% piperidine in DMF) and coupling of Fmoc-Pro-OH and Fmoc-His(Trt)-OH using standard coupling reagents (e.g., HBTU/HOBt/DIEA).
- Final Coupling: After deprotection of the N-terminal His, couple Fmoc-pGlu-OH to the peptide chain.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups.
- Purification: Precipitate the crude peptide in cold diethyl ether, dissolve, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: Lyophilize the purified fractions to obtain the final peptide.[3]

Method 2: In-situ Cyclization of Glutamine

This protocol involves the incorporation of Fmoc-Gln(Trt)-OH followed by a cyclization step.[3]





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Caption: Workflow for TRH synthesis via in-situ cyclization of Gln.[3]



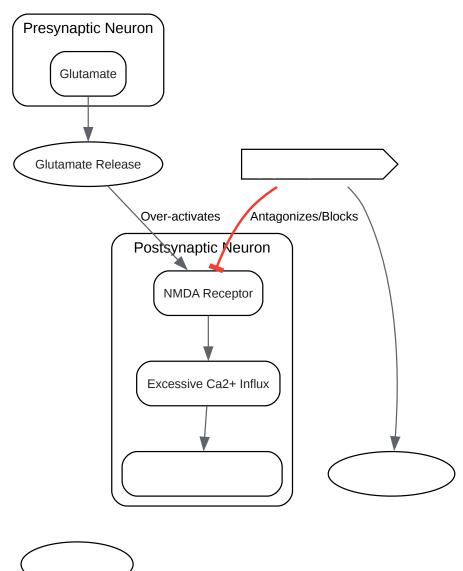
- Resin Preparation and Peptide Elongation: Follow steps 1-2 as in Method 1, but in the final coupling step, use Fmoc-Gln(Trt)-OH instead of Fmoc-pGlu-OH.
- On-resin Cyclization: After coupling Fmoc-Gln(Trt)-OH and removing the final Fmoc group, treat the resin with a mild acidic solution (e.g., 1% TFA in DCM) or by heating to induce cyclization of the N-terminal glutamine.[3]
- Cleavage, Purification, and Lyophilization: Proceed with steps 4-6 as described in Method 1.

# Role in Neuroprotection and Potential Signaling Pathways

Derivatives of pyroglutamic acid are being explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.[1][5] The underlying mechanism often involves the modulation of glutamate neurotransmission. Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its overactivation, a phenomenon known as excitotoxicity, can lead to neuronal cell death.[5]

L-pyroglutamic acid has been shown to interfere with glutamate binding.[1][7] Furthermore, novel pyroglutamate amides have been synthesized that act as N-methyl-D-aspartate (NMDA) receptor antagonists. By blocking the overactivation of these receptors, such compounds can prevent the downstream cascade of neurotoxic events, including excessive calcium influx and activation of apoptotic pathways, thereby exerting a neuroprotective effect.[5] Glutamic acid transporters (GLTs), which are responsible for clearing glutamate from the synaptic cleft, also represent potential therapeutic targets.[9]





### Proposed Neuroprotective Signaling Pathway of a Pyroglutamate Derivative

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Caption: Glutamate excitotoxicity pathway and proposed intervention by a pyroglutamate derivative.



## Conclusion

Z-L-Pyroglutamic acid is a versatile and valuable reagent for chemical synthesis, particularly in the fields of peptide chemistry and drug discovery. Its utility in creating stabilized peptides and as a precursor for neuroprotective agents highlights its importance for researchers and drug development professionals. A thorough understanding of the synthetic strategies involving **Z-Pyr-OH** and the biological pathways targeted by its derivatives is essential for leveraging its full potential in developing next-generation therapeutics.

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